molecular formula C50H75N15O11S2 B167194 Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)- CAS No. 133851-41-9

Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)-

Cat. No. B167194
M. Wt: 1126.4 g/mol
InChI Key: JHUUTRDPYDXZJI-UHUBCKHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)- (commonly known as Oxytocin) is a hormone that is produced in the hypothalamus and secreted by the pituitary gland. It plays a vital role in various physiological functions, including social bonding, childbirth, lactation, and sexual reproduction. In recent years, Oxytocin has become an essential area of research due to its potential therapeutic applications in various medical conditions.

Mechanism Of Action

Oxytocin exerts its effects by binding to specific receptors in the brain, including the oxytocin receptor and vasopressin receptor. The hormone regulates various physiological functions, including social behavior, reproductive behavior, and stress response. The binding of Oxytocin to its receptors triggers a series of intracellular signaling pathways that lead to the modulation of neurotransmitter release and gene expression.

Biochemical And Physiological Effects

Oxytocin has various biochemical and physiological effects on the body, including the regulation of uterine contractions during childbirth, the stimulation of milk ejection during lactation, and the promotion of social bonding and trust. The hormone also plays a role in the regulation of blood pressure, heart rate, and body temperature.

Advantages And Limitations For Lab Experiments

The advantages of using Oxytocin in lab experiments include its specificity, potency, and stability. The hormone is highly selective for its receptors and has a high affinity for binding. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of using Oxytocin in lab experiments include its short half-life and the potential for off-target effects.

Future Directions

There is a growing interest in the potential therapeutic applications of Oxytocin in various medical conditions. Future research should focus on identifying the specific mechanisms by which Oxytocin exerts its effects and developing more selective and potent Oxytocin analogs. Additionally, studies should investigate the long-term effects of Oxytocin administration and the potential for drug interactions. Finally, research should explore the use of Oxytocin in combination with other drugs or therapies to enhance its therapeutic potential.
Conclusion
In conclusion, Oxytocin is a hormone that plays a vital role in various physiological functions, including social bonding, childbirth, lactation, and sexual reproduction. Its potential therapeutic applications in various medical conditions have made it an essential area of research in recent years. The hormone exerts its effects by binding to specific receptors in the brain, triggering a series of intracellular signaling pathways. While there are advantages and limitations to using Oxytocin in lab experiments, future research should focus on identifying the specific mechanisms by which Oxytocin exerts its effects and developing more selective and potent Oxytocin analogs.

Synthesis Methods

The synthesis of Oxytocin involves the chemical modification of the amino acid sequence of the hormone vasopressin. The process involves the replacement of the amino acid phenylalanine with tyrosine and the addition of a dipeptide sequence of isoleucine-proline to the C-terminus of the molecule. The final product is a cyclic peptide with nine amino acids.

Scientific Research Applications

Oxytocin has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions. Some of these conditions include autism spectrum disorder, schizophrenia, anxiety, depression, and post-traumatic stress disorder. Studies have shown that Oxytocin can improve social cognition, reduce anxiety and stress, and enhance trust and empathy.

properties

CAS RN

133851-41-9

Product Name

Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)-

Molecular Formula

C50H75N15O11S2

Molecular Weight

1126.4 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]pentanediamide

InChI

InChI=1S/C50H75N15O11S2/c1-3-27(2)41(64-45(73)33(21-28-24-57-30-12-6-5-11-29(28)30)59-40(69)23-50(78)17-7-4-8-18-50)47(75)61-32(15-16-37(51)66)43(71)62-34(22-38(52)67)44(72)63-35(26-77)48(76)65-20-10-14-36(65)46(74)60-31(13-9-19-56-49(54)55)42(70)58-25-39(53)68/h5-6,11-12,24,26-27,31-36,41,57,78H,3-4,7-10,13-23,25H2,1-2H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,58,70)(H,59,69)(H,60,74)(H,61,75)(H,62,71)(H,63,72)(H,64,73)(H4,54,55,56)/t27-,31-,32-,33-,34-,35-,36-,41-/m0/s1

InChI Key

JHUUTRDPYDXZJI-UHUBCKHXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S

Other CAS RN

133851-41-9

sequence

XWIQNXPRG

synonyms

eta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-Trp-8-Arg-oxytocin
beta mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Arg(8)-oxytocin, (D-Trp)-isomer
OMCPTA
oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Arg(8)-
oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-arginine(8)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.